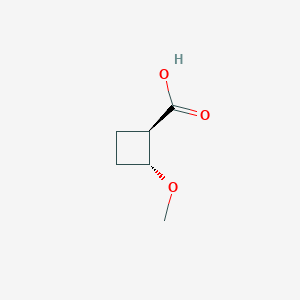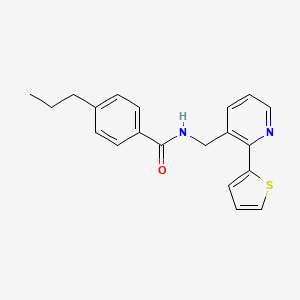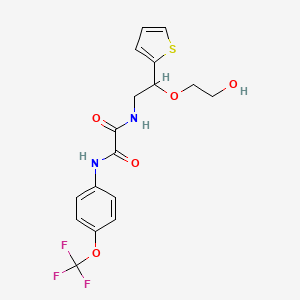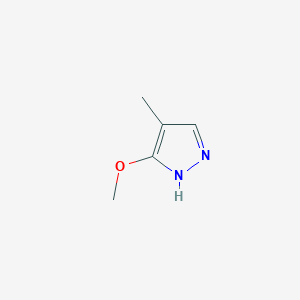
trans-2-Methoxycyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “trans-2-Methoxycyclobutane-1-carboxylic acid” consists of a cyclobutane ring with a methoxy group and a carboxylic acid group attached. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “trans-2-Methoxycyclobutane-1-carboxylic acid” are not specified in the retrieved data. Typically, these would include properties such as melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Conformational Studies and Molecular Structures
12-Helix Folding in Beta-Amino Acid Oligomers : Research on trans-2-aminocyclobutane carboxylic acid oligomers, such as hexamers and octamers, has revealed a significant preference for folding into a 12-helical conformation in both solution and solid state. This insight is crucial for understanding the structural behavior of related compounds (Fernandes et al., 2010).
Stereochemistry and Conformational Analysis : The stereochemical properties of trans-2-aminocyclobutane-1-carboxylic acid derivatives have been studied extensively. For example, research involving the synthesis, resolution, and stereochemistry of cis-1-methoxycarbonyl-2-methylcyclobutane has contributed to a deeper understanding of configurational assignments in cyclobutane derivatives (Baldwin & Burrell, 2000).
Physical-Chemical Properties of Cyclobutane Derivatives : The synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids has shed light on the physical and chemical properties of these compounds. For instance, differences in pKa values between cis and trans isomers have been observed, which are potentially due to varying interactions with fluorine atoms (Chernykh et al., 2016).
Synthesis and Chemical Reactions
Synthesis Techniques : Efficient and stereocontrolled synthetic methodologies have been developed for trans-2-aminocyclobutane-1-carboxylic acid and its derivatives. These processes are essential for preparing compounds with specific stereochemical configurations, which have implications in various chemical and pharmaceutical applications (Izquierdo et al., 2005).
Role in Chemical Reactions : Research has also delved into the stereochemical studies of cyclobutane derivatives in various reactions, like photochemical additions and cycloaddition reactions. These studies provide valuable insights into the mechanistic aspects and stereochemical outcomes of such reactions (Vassilikogiannakis et al., 2000).
Biomedical Applications
Antagonist Activity and Medical Implications : Derivatives of trans-2-aminocyclobutane-1-carboxylic acid have been synthesized and evaluated for their biological activities, such as antagonism at excitatory amino acid receptor sites. These studies contribute to the development of novel therapeutic agents in neurology and pharmacology (Gaoni et al., 1994).
PET Imaging in Prostate Cancer : trans-1-Amino-3-18F-fluorocyclobutanecarboxylic acid has been studied in the context of PET imaging for prostate cancer. Its uptake mechanisms and role in visualizing prostate cancer make it a significant compound in the field of medical imaging and diagnostics (Okudaira et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
(1R,2R)-2-methoxycyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-5-3-2-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZZCIUDRKWFTF-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC[C@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2832962.png)
![3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2832964.png)
![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2832965.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2832971.png)






![5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2832982.png)